molecular formula C11H11ClN2O2 B8242296 ethyl 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

ethyl 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Cat. No.: B8242296
M. Wt: 238.67 g/mol
InChI Key: AZFMHNGMAAJBGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and drug development. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for further research and development.

Preparation Methods

The synthesis of ethyl 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrrolo[3,2-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative, under acidic or basic conditions.

    Esterification: The carboxylate group can be introduced through an esterification reaction using ethyl alcohol and a suitable acid catalyst.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Ethyl 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced products.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate can be compared with other similar compounds, such as:

    1H-pyrrolo[2,3-b]pyridine: This compound shares a similar core structure but lacks the ester and chlorine substituents, resulting in different chemical and biological properties.

    5-chloro-1H-pyrrolo[2,3-b]pyridine: This compound is similar but does not have the ester group, which can affect its reactivity and interactions with biological targets.

    1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate:

This compound is unique due to the combination of its substituents, which confer specific chemical and biological properties that are valuable for research and development.

Properties

IUPAC Name

ethyl 5-chloro-1-methylpyrrolo[3,2-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-3-16-11(15)7-6-14(2)8-4-5-9(12)13-10(7)8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFMHNGMAAJBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C1N=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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